
1-(3,5-Dimethylphenyl)prop-2-yn-1-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(3,5-Dimethylphenyl)prop-2-yn-1-one involves the reaction of an ethynylbenzene (such as 1a ethynylbenzene) with an appropriate reagent (e.g., t-BuOK ) in DMSO as the solvent. The reaction proceeds via a nucleophilic substitution at the alkyne carbon, resulting in the formation of the target compound . The general procedure for the synthesis is as follows:
Physical And Chemical Properties Analysis
- Spectral Data : NMR spectra (both 1H and 13C) provide information on chemical shifts and multiplicity .
Scientific Research Applications
Catalysis : A study by Jimenez et al. (2012) discusses the synthesis of ruthenium indenylidene-ether olefin metathesis catalysts using derivatives of 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol, highlighting its role in catalysis.
Complex Formation and Crystallography : Research by Toda et al. (1988) shows the use of derivatives of 1-(3,5-dimethylphenyl)prop-2-yn-1-one in forming complexes with other organic molecules, contributing to studies in crystallography and molecular structure analysis.
Organic Synthesis and Material Science : In the field of organic synthesis and material science, Chung et al. (2012) discuss how the 3,5-dimethylphenyl group enhances the low-temperature flexibility of polyurethane copolymers.
Fluorescence Sensing : The study by Shi et al. (2015) illustrates the development of lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate for fluorescence sensing of benzaldehyde derivatives.
Optical and Electronic Properties : Research by Razvi et al. (2019) focuses on the synthesis and nonlinear optical properties of certain compounds, demonstrating the application of 1-(3,5-dimethylphenyl)prop-2-yn-1-one derivatives in the study of optical and electronic properties.
Antibacterial Activity : The work by Tharmaraj et al. (2009) investigates the antibacterial activity of metal complexes involving derivatives of 1-(3,5-dimethylphenyl)prop-2-yn-1-one.
Safety And Hazards
properties
IUPAC Name |
1-(3,5-dimethylphenyl)prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKKVOXRCWSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)prop-2-yn-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



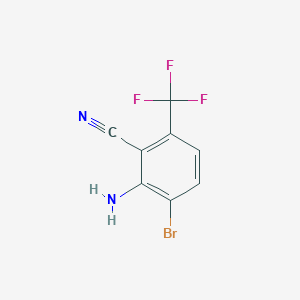
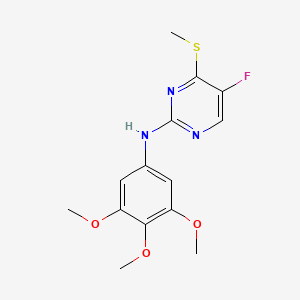
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
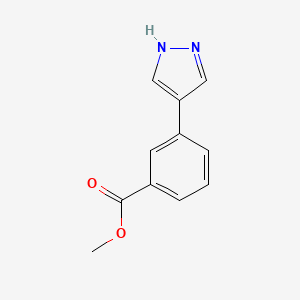
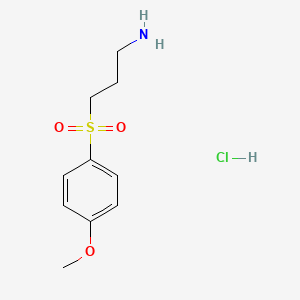

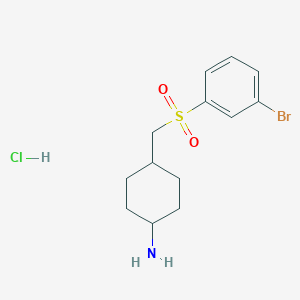
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
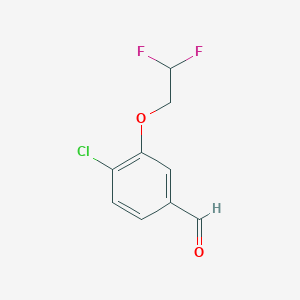
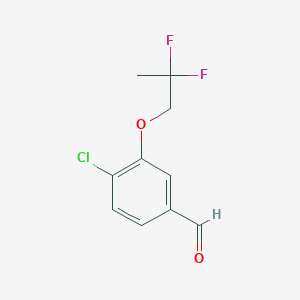


![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
